molecular formula C16H11FN2O B2785770 2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole CAS No. 866051-36-7

2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole

Cat. No. B2785770
CAS RN: 866051-36-7
M. Wt: 266.275
InChI Key: WEUHUCWDRNQQJX-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C16H11FN2O .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The dihedral angles formed between the pyrazole and the fluoro-substituted rings are typically small, indicating a planar structure .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, they can react with active methylene compounds to afford the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . They can also undergo a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The fluorescence properties of some pyrazole derivatives have been found to be pH-dependent .

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Dual COX/LOX Inhibition for Anti-Inflammatory Drugs

Nociceptive Modulation and TRPV-1 Antagonism

  • The pyrazole C-region, especially when substituted with 3-chlorophenyl or 3-chloro-4-fluorophenyl groups, optimizes antagonism of transient receptor potential vanilloid subtype 1 (TRPV-1). This modulation is relevant for pain management .

Synthetic Strategies and Novel Molecular Hybrids

Heterocyclic Chemistry and Scaffold Diversity

Sharma, S., Singh, V., Vashistha, V. K., Singh, M., & Sharma, A. (2024). A simple and efficient route to pyrazole-based dihydrofuranones via lactonization approach. Chemical Papers, 78(2024), 2519–2534. Link Ambethkar, B., et al. (2017). A multicomponent and green synthetic route for the synthesis of pyrano pyrazole derivatives as antioxidants and antimicrobial agents. RSC Advances, 7(1), 58–62. Link Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Link

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives can exhibit diverse pharmacological effects . They may interact with their targets, leading to changes in cellular processes and functions. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been shown to inhibit kinases and exhibit anti-cancer activity against certain cell lines . This suggests that this compound may also affect pathways related to cell proliferation and survival.

Pharmacokinetics

A study on similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has explored their pharmacokinetic properties . More research is needed to understand the ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Safety and Hazards

Pyrazole derivatives can be harmful if swallowed and may cause skin and eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling these compounds .

properties

IUPAC Name

2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUHUCWDRNQQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole

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